molecular formula C16H18N6O3 B2456546 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396758-06-7

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2456546
CAS No.: 1396758-06-7
M. Wt: 342.359
InChI Key: OZGHKTPJBRYHTR-UHFFFAOYSA-N
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Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H18N6O3 and its molecular weight is 342.359. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Drug Development

A study by Ibrahim and Behbehani (2014) established a general route for the synthesis of novel pyridazin-3-one derivatives, which can be seen as foundational for developing compounds like N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide. This synthesis involves reactions with active methylene compounds and has been significant in forming a variety of azolo[1,5-a]pyrimidine derivatives, indicating its applicability in medicinal chemistry (Ibrahim & Behbehani, 2014).

Antitubercular Activity

Srinivasarao et al. (2020) conducted research focusing on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. They evaluated these for anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The study found significant activity in these compounds, suggesting potential applications in treating tuberculosis (Srinivasarao et al., 2020).

Antimicrobial Evaluation

Shamroukh et al. (2013) synthesized new pyrazole and pyrazolopyrimidines, including derivatives similar to this compound. These compounds were tested for their antimicrobial properties, and some showed significant activity, indicating their relevance in developing antimicrobial agents (Shamroukh et al., 2013).

Acetylcholinesterase Enzyme Inhibitor Activity

Elumalai et al. (2014) explored the synthesis of novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines, which are structurally related to the compound . These were evaluated for their activity as acetyl and butyl cholinesterase inhibitors, indicating potential applications in neurodegenerative disease management (Elumalai et al., 2014).

Properties

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3/c23-14-3-1-5-20-22(14)8-2-4-19-15(24)12-10-21(11-12)16(25)13-9-17-6-7-18-13/h1,3,5-7,9,12H,2,4,8,10-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGHKTPJBRYHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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